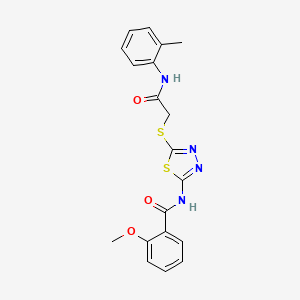
2-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. This compound is characterized by a methoxy group, a benzamide moiety, and a thiadiazole ring, which contribute to its diverse biological activities. Research into its biological activity has revealed promising results, particularly in the areas of antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The molecular formula of the compound is C19H22N4O2S, with a molecular weight of approximately 414.5 g/mol. The structural features include:
- Methoxy Group : Enhances lipophilicity and membrane permeability.
- Thiadiazole Ring : Known for various pharmacological properties.
- Benzamide Moiety : Contributes to the compound's interaction with biological targets.
Antimicrobial Properties
Compounds containing the 1,3,4-thiadiazole moiety are well-documented for their antimicrobial activities . Studies have shown that derivatives of this class can exhibit significant efficacy against various bacterial and fungal strains. The specific interactions with microbial enzymes can lead to therapeutic effects, making these compounds candidates for further drug development.
Anticancer Activity
Recent investigations into the anticancer properties of thiadiazole derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms:
-
Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This interaction may impede tumor growth and survival.
Cell Line IC50 (µM) Mechanism HeLa 0.85 DHFR Inhibition MCF7 1.20 Induction of Apoptosis A549 0.75 Cell Cycle Arrest - Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The IC50 values indicate potent activity in the nanomolar range.
Enzyme Inhibition
Beyond its anticancer properties, this compound has shown promise as an inhibitor of several key enzymes involved in metabolic pathways:
- Lipoxygenase Inhibition : Compounds with similar structures have been reported to inhibit lipoxygenase, an enzyme implicated in inflammatory processes and certain cancers.
Study 1: Thiadiazole Derivatives as Anticancer Agents
A study by Patel et al. assessed a series of thiadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative activity with IC50 values ranging from 0.75 µM to 1.20 µM across different cell lines .
Study 2: Molecular Docking Studies
Molecular docking simulations were performed to evaluate the binding affinity of the compound to DHFR. The results demonstrated that it forms stable complexes with the enzyme's active site, suggesting its potential as an effective inhibitor .
Propiedades
IUPAC Name |
2-methoxy-N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-7-3-5-9-14(12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-8-4-6-10-15(13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQHUNKIOZQZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













